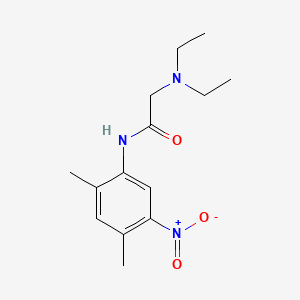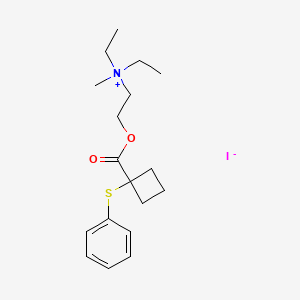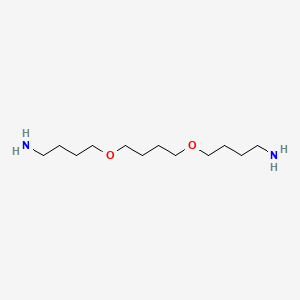
4,6-Dinonyl-o-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dinonyl-o-cresol: is an organic compound with the molecular formula C25H44O . It is a derivative of phenol, specifically a substituted cresol, characterized by the presence of two nonyl groups at the 4 and 6 positions of the aromatic ring. This compound is known for its unique chemical properties and applications in various industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,6-Dinonyl-o-cresol can be synthesized through a Friedel-Crafts alkylation reaction. This involves reacting o-cresol with nonene in the presence of a catalyst such as aluminum chloride . The reaction is typically carried out at temperatures between 50°C and 100°C .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced separation techniques helps in achieving efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dinonyl-o-cresol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonic acids .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
Chemistry: 4,6-Dinonyl-o-cresol is used as a non-ionic surfactant in various chemical processes. It acts as an emulsifier, dispersant, and thickening agent .
Biology: In biological research, this compound is studied for its potential effects on microbial communities and its role in biodegradation processes .
Medicine: While not widely used in medicine, its derivatives are explored for potential antioxidant properties .
Industry: In the industrial sector, this compound is employed as a rubber antioxidant . It helps in enhancing the aging resistance of rubber products, making them more durable .
Mecanismo De Acción
The mechanism of action of 4,6-Dinonyl-o-cresol involves its interaction with oxidative pathways . It acts as an antioxidant by scavenging free radicals and preventing oxidative damage to materials such as rubber. The molecular targets include reactive oxygen species and other free radicals, which are neutralized by the compound’s antioxidant activity .
Comparación Con Compuestos Similares
- 2-Methyl-4,6-dinonylphenol
- 4,6-Dinitro-o-cresol
- 4,6-Di-tert-butyl-o-cresol
Comparison: 4,6-Dinonyl-o-cresol is unique due to its nonyl groups , which impart specific chemical properties such as enhanced hydrophobicity and antioxidant activity . Compared to 4,6-Dinitro-o-cresol, which is primarily used as a herbicide, this compound is more versatile in industrial applications .
Propiedades
Número CAS |
3011-61-8 |
|---|---|
Fórmula molecular |
C25H44O |
Peso molecular |
360.6 g/mol |
Nombre IUPAC |
2-methyl-4,6-di(nonyl)phenol |
InChI |
InChI=1S/C25H44O/c1-4-6-8-10-12-14-16-18-23-20-22(3)25(26)24(21-23)19-17-15-13-11-9-7-5-2/h20-21,26H,4-19H2,1-3H3 |
Clave InChI |
SGHSRBYSXCNJLP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC(=C(C(=C1)C)O)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



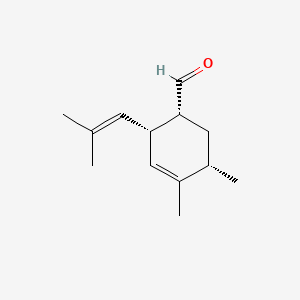
![3-[(2Z)-2-[(2E)-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzoselenazol-3-ium-2-yl]methylidene]butylidene]-5,6-dimethyl-1,3-benzothiazol-3-yl]propane-1-sulfonic acid](/img/structure/B13747978.png)

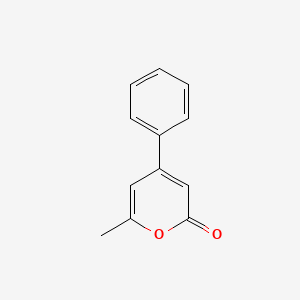
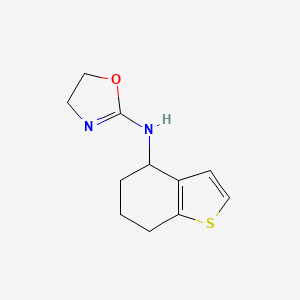
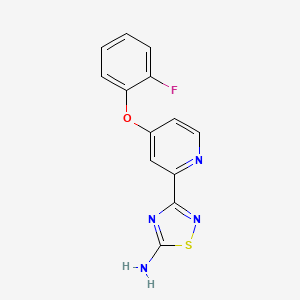
![5-chlorospiro[3H-1-benzofuran-2,4'-piperidine];hydrobromide](/img/structure/B13748004.png)
